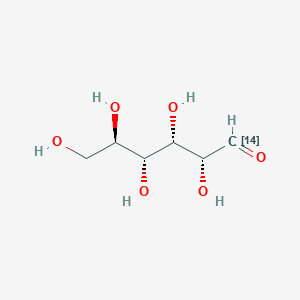
N-acetyl-2-phenylacetamide
Descripción general
Descripción
N-acetyl-2-phenylacetamide, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is an odourless solid chemical of leaf or flake-like appearance. This compound is the N-acetylated derivative of aniline and was formerly known by the trade name Antifebrin . Acetanilide has historical significance as it was one of the first synthetic organic compounds used in medicine as an analgesic and antipyretic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetanilide can be synthesized by the acetylation of aniline. The reaction involves the use of acetic anhydride and aniline in the presence of a catalyst such as zinc dust to prevent the oxidation of aniline . The reaction is typically carried out under anhydrous conditions and involves refluxing the mixture, followed by cooling and recrystallization to obtain pure acetanilide crystals .
Industrial Production Methods
In industrial settings, acetanilide is produced by reacting aniline with acetic anhydride. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The crude product is then purified through recrystallization using solvents like ethanol or water .
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide undergoes various chemical reactions, including:
Oxidation: Acetanilide can be oxidized to form N-phenylacetamide.
Reduction: It can be reduced to form aniline and acetic acid.
Substitution: Acetanilide can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-phenylacetamide.
Reduction: Aniline and acetic acid.
Substitution: Nitroacetanilide, sulfoacetanilide, and halogenoacetanilide.
Aplicaciones Científicas De Investigación
Acetanilide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetanilide involves its conversion to aniline and acetic acid in the body. Aniline is further metabolized to form paracetamol, which exerts analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) and modulating the serotonergic descending neuronal pathway . The compound also interacts with the L-arginine/nitric oxide pathway and the cannabinoid system .
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (acetaminophen): A safer alternative to acetanilide with similar analgesic and antipyretic properties.
Phenacetin: Another derivative of acetanilide with analgesic properties but higher toxicity.
Aniline: The parent compound of acetanilide, used in the synthesis of various organic compounds.
Uniqueness
Acetanilide is unique due to its historical significance as one of the first synthetic analgesics. Its derivatives have led to the development of safer and more effective drugs like paracetamol. Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
N-acetyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-10(13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYZIJKLUPUIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321170 | |
| Record name | N-acetyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10543-56-3 | |
| Record name | NSC371176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-acetyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)







